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An In-depth Examination of a Carbacylcic Analogue of Methylphenidate for Dopamine

Transporter Research

Abstract
O-2172 is a research chemical developed by Organix Inc. that acts as a potent and selective

dopamine reuptake inhibitor (DRI).[1] As a carbacyclic analogue of methylphenidate, it presents

a unique structural modification where the piperidine ring is replaced by a cyclopentane moiety

and a 3,4-dichloro substitution is present on the phenyl ring.[1] This modification, notably the

removal of the nitrogen atom, has been a subject of interest in medicinal chemistry,

demonstrating that a nitrogen lone pair is not an absolute requirement for high-affinity binding

to the dopamine transporter (DAT).[1] This whitepaper provides a comprehensive technical

overview of O-2172, including its pharmacological properties, experimental protocols for its

study, and a discussion of its potential applications in neuroscience research.

Introduction
The study of monoamine transporters, particularly the dopamine transporter (DAT), is crucial

for understanding the neurobiology of various neurological and psychiatric conditions, as well

as the mechanisms of action of therapeutic agents and drugs of abuse. Methylphenidate is a

well-characterized psychostimulant that primarily functions by blocking the reuptake of

dopamine and norepinephrine.[2] O-2172, as a structural analogue of methylphenidate, offers a

valuable tool for probing the structure-activity relationships of DAT ligands. Its carbacyclic

nature provides insights into the steric and electronic requirements for transporter binding,

independent of the basic nitrogen atom typically found in most DAT inhibitors.
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Pharmacology
Mechanism of Action
O-2172 is a potent inhibitor of the dopamine transporter, thereby blocking the reuptake of

dopamine from the synaptic cleft and increasing its extracellular concentration.[1] This action is

expected to lead to enhanced dopaminergic neurotransmission.

Quantitative Pharmacological Data
The primary quantitative data for O-2172 comes from in vitro binding assays. The inhibitory

potency of O-2172 at the dopamine and serotonin transporters has been determined using

radioligand binding assays.

Transporter Radioligand IC50 (nM) Reference

Dopamine Transporter

(DAT)
[³H]WIN 35,428 47 [3][4][5]

Serotonin Transporter

(SERT)
[³H]Citalopram 7000 [3][4][5]

Table 1: In vitro binding affinities of O-2172 for the dopamine and serotonin transporters.

The data clearly indicates that O-2172 is a selective inhibitor of the dopamine transporter, with

a more than 148-fold selectivity over the serotonin transporter. Information regarding its affinity

for the norepinephrine transporter (NET) is not currently available in the scientific literature.

However, given its structural similarity to methylphenidate, which also inhibits NET, it is

plausible that O-2172 possesses some affinity for this transporter as well.

In Vivo Pharmacology, Pharmacokinetics, and Toxicity
As of the latest available information, there are no published in vivo studies on the

pharmacology, pharmacokinetics (e.g., metabolism, half-life, bioavailability), or toxicity of O-
2172. Research in these areas would be essential to fully characterize the compound's profile

and potential as a research tool.

Experimental Protocols
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The following sections describe representative experimental protocols for the synthesis and in

vitro characterization of O-2172, based on methodologies reported for analogous compounds.

Synthesis of O-2172
The synthesis of O-2172, a carbacyclic analogue of methylphenidate, can be conceptualized

based on the synthesis of similar compounds. A plausible synthetic route is outlined below.

3,4-Dichlorophenylacetonitrile

Alkylation
(e.g., NaH, THF)

Cyclopentyl bromide

2-(3,4-Dichlorophenyl)-2-cyclopentylacetonitrile

Formation of C-C bond

Hydrolysis
(e.g., H2SO4, H2O)

2-(3,4-Dichlorophenyl)-2-cyclopentylacetic acid

Esterification
(e.g., CH3OH, H2SO4)

O-2172
(Methyl 2-(3,4-dichlorophenyl)-2-cyclopentylacetate)

Final product
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Caption: Proposed synthetic pathway for O-2172.

Step 1: Alkylation. 3,4-Dichlorophenylacetonitrile is reacted with cyclopentyl bromide in the

presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran

(THF). This reaction forms the carbon-carbon bond between the phenylacetonitrile and the

cyclopentyl group.

Step 2: Hydrolysis. The resulting nitrile, 2-(3,4-dichlorophenyl)-2-cyclopentylacetonitrile, is then

hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a

strong acid, such as aqueous sulfuric acid.

Step 3: Esterification. The final step is the esterification of the carboxylic acid to form the methyl

ester, O-2172. This can be accomplished by reacting the carboxylic acid with methanol in the

presence of a catalytic amount of a strong acid, such as sulfuric acid.

Dopamine Transporter (DAT) Binding Assay
This protocol is a representative method for determining the binding affinity of O-2172 to the

dopamine transporter using the radioligand [³H]WIN 35,428.
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Tissue Preparation

Binding Assay

Separation and Detection

Data Analysis

Harvest striatal tissue
(e.g., from rat brain)

Homogenize in buffer

Centrifuge and resuspend pellet

Protein concentration determination

Incubate membrane homogenate with
[³H]WIN 35,428 and varying

concentrations of O-2172

Incubation at 4°C

Rapid filtration through
glass fiber filters

Wash filters to remove
unbound radioligand

Quantify radioactivity
using liquid scintillation counting

Determine IC50 value
(concentration of O-2172 that

inhibits 50% of specific binding)

Calculate Ki from IC50
(Cheng-Prusoff equation)

Click to download full resolution via product page

Caption: Workflow for DAT binding assay.
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Materials:

Rat striatal tissue

Tris-HCl buffer

[³H]WIN 35,428 (radioligand)

O-2172 (test compound)

Cocaine or GBR 12909 (for determining non-specific binding)

Glass fiber filters

Scintillation cocktail

Liquid scintillation counter

Protocol:

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer.

Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh

buffer. Repeat this washing step. Determine the protein concentration of the final membrane

suspension.

Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed

concentration of [³H]WIN 35,428, and varying concentrations of O-2172. For determining

non-specific binding, a separate set of tubes will contain a high concentration of a known

DAT inhibitor like cocaine.

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient

time to reach equilibrium.

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound

from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically

trapped radioligand.
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Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the O-2172
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Serotonin Transporter (SERT) Binding Assay
A similar protocol to the DAT binding assay is used, with the following modifications:

Tissue/Cell Preparation

Binding Assay

Separation and Detection

Data Analysis

Prepare membrane homogenate from
brain tissue (e.g., cortex) or

cells expressing SERT

Incubate membranes with
[³H]Citalopram and varying
concentrations of O-2172

Rapid filtration

Liquid scintillation counting

Determine IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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